Tributyl-(1-phenyltriazol-4-yl)stannane
Overview
Description
Tributyl-(1-phenyltriazol-4-yl)stannane (TBT) is an organostannane compound that is widely used in numerous scientific research applications. It is a highly reactive compound that can be used in a variety of reaction types, such as nucleophilic substitution, reductive amination, and Michael additions. TBT is also used in the synthesis of organometallic compounds, such as tin-based catalysts, organotin compounds, and organotin reagents.
Scientific Research Applications
Efficient Reagent for Heterocyclic Compounds Synthesis
Tributyl(3,3,3-trifluoro-1-propynyl)stannane has been identified as an efficient reagent for the preparation of various trifluoromethylated heterocyclic compounds, including pyrazole, triazole, and isoxazole derivatives. These heterocyclic compounds serve as valuable building blocks for the regioselective introduction of functional groups such as aryl groups or iodine, showcasing the significance of organotin compounds in facilitating complex organic synthesis processes (Hanamoto, Hakoshima, & Egashira, 2004).
Selenostannylation of Arynes
The selenostannylation of arynes under mild reaction conditions using tributyl(phenylselanyl)stannane has been explored, resulting in good yields of tributyl[(phenylselanyl)aryl]stannanes. This method demonstrates the utility of organotin reagents in the synthesis of complex organoselenium compounds, further expanding the scope of synthetic applications for organotin chemistry (Toledo et al., 2010).
Stereoselective Reactions with Chiral Aldehydes
Organotin compounds, such as δ-alkoxyallylstannanes, have been shown to exhibit excellent stereoselectivity in reactions with chiral aldehydes. This stereoselectivity is crucial for the synthesis of compounds with specific stereochemical configurations, highlighting the role of organotin reagents in stereoselective organic synthesis (Mcneill & Thomas, 1992).
Palladium-Catalyzed Carbonylative Coupling
The palladium-catalyzed carbonylative coupling of tributyl(1-fluorovinyl)stannane with aryl halides and aryl triflates illustrates another dimension of organotin chemistry. This process facilitates the synthesis of aryl 1-fluorovinyl ketones, demonstrating the capacity of organotin compounds to engage in catalytic cross-coupling reactions that are essential for the construction of complex organic molecules (Hanamoto, Handa, & Mido, 2002).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as 1,2,3-triazoles, are known to interact with their targets through hydrogen bonding . The triazole ring can act as a hydrogen bond acceptor and donor simultaneously, offering various types of binding to the target enzyme .
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with the compound , possess various biological activities that affect a broad range of biochemical pathways .
Result of Action
Similar compounds have shown significant antimicrobial activity . For instance, some hydrazine-coupled pyrazoles have demonstrated potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
tributyl-(1-phenyltriazol-4-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N3.3C4H9.Sn/c1-2-4-8(5-3-1)11-7-6-9-10-11;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXUMIXNUUCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole |
Synthesis routes and methods
Procedure details
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